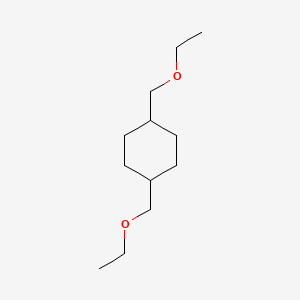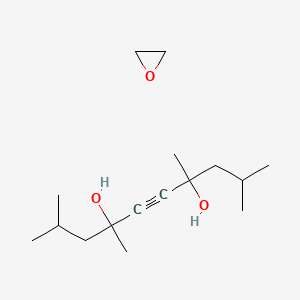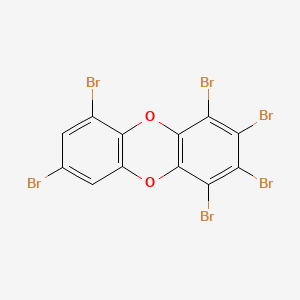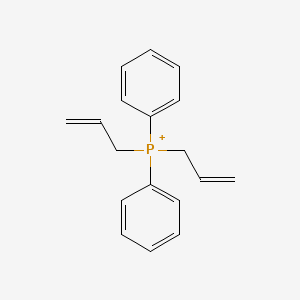
1,4-Bis(ethoxymethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(ethoxymethyl)cyclohexane is an organic compound with the molecular formula C12H24O2. It is known for its favorable organoleptic properties, particularly its pleasant odor, making it valuable in the fragrance industry. This compound is also used in various applications, including cosmetics, laundry, and cleaning detergents .
Métodos De Preparación
1,4-Bis(ethoxymethyl)cyclohexane can be synthesized through the reaction of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride. This reaction typically occurs in the presence of an inorganic base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The process can be carried out under mild conditions to improve yield and reduce the formation of unwanted by-products .
Análisis De Reacciones Químicas
1,4-Bis(ethoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, where the ethoxymethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Bis(ethoxymethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability
Mecanismo De Acción
The mechanism of action of 1,4-Bis(ethoxymethyl)cyclohexane involves its interaction with molecular targets and pathways in biological systems. It can bind to specific receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,4-Bis(ethoxymethyl)cyclohexane can be compared with other similar compounds, such as:
1,4-Bis(hydroxymethyl)cyclohexane: The precursor in its synthesis.
1,4-Bis(methoxymethyl)cyclohexane: A similar compound with methoxy groups instead of ethoxy groups.
1,4-Bis(ethoxymethyl)benzene: A structurally similar compound with a benzene ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its specific organoleptic properties and its stability under various conditions .
Propiedades
Número CAS |
54889-63-3 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
1,4-bis(ethoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
DEROEFJZVPSIAO-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1CCC(CC1)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)




